molecular formula C7H12N2O2 B188706 1-Ethyl-2-(nitromethylidene)pyrrolidine CAS No. 26171-04-0

1-Ethyl-2-(nitromethylidene)pyrrolidine

Cat. No. B188706
CAS RN: 26171-04-0
M. Wt: 156.18 g/mol
InChI Key: MSXAUUYIGJZVTR-VOTSOKGWSA-N
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Description

1-Ethyl-2-(nitromethylidene)pyrrolidine is a chemical compound with the molecular formula C7H12N2O2 . It is also known by other names such as Pyrrolidine, 1-ethyl-2-(nitromethylene)- .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-2-(nitromethylidene)pyrrolidine consists of a five-membered pyrrolidine ring with a nitromethylene substituent . The exact mass of the molecule is 156.09000 .


Physical And Chemical Properties Analysis

1-Ethyl-2-(nitromethylidene)pyrrolidine has a predicted boiling point of 245.8±29.0 °C and a predicted density of 1.193±0.06 g/cm3 . The pKa is predicted to be 3.89±0.20 .

Scientific Research Applications

  • Stereochemistry of Nitromethylidene Compounds : Rajappa et al. (1984) studied the stereochemistry of 2-(nitromethylidene)pyrrolidine and related compounds, which are crucial for understanding their chemical behavior and potential applications in synthesis and pharmaceutical research (Rajappa et al., 1984).

  • Quantum Chemical Investigation : Bouklah et al. (2012) conducted DFT and quantum chemical investigations of molecular properties of substituted pyrrolidinones, which include compounds like 1-Ethyl-2-(nitromethylidene)pyrrolidine. Such studies are significant for predicting the reactivity and interactions of these compounds in various applications (Bouklah et al., 2012).

  • Synthesis of Pyrrolidine Derivatives : Mulholland et al. (1972) explored the synthesis of pyrrolidine derivatives, including those related to 1-Ethyl-2-(nitromethylidene)pyrrolidine, highlighting their potential in the development of new pharmaceuticals and organic compounds (Mulholland et al., 1972).

  • Catalytic Applications in Organic Synthesis : Lu and Shi (2007) described the use of pyrrolidine derivatives in Lewis acid-catalyzed reactions, indicating the potential application of 1-Ethyl-2-(nitromethylidene)pyrrolidine in facilitating various organic transformations (Lu & Shi, 2007).

  • Pyrrolidines in Biological and Industrial Applications : Żmigrodzka et al. (2022) discussed the importance of pyrrolidines in medicine and industry, such as their use as dyes or agrochemical substances. This study also covered the synthesis of pyrrolidines, which could include 1-Ethyl-2-(nitromethylidene)pyrrolidine (Żmigrodzka et al., 2022).

  • Complex Formation with Transition Metals : Singh et al. (2003) reported on the formation of complexes involving pyrrolidine rings with palladium(II) and mercury(II). These complexes have potential applications in catalysis and material science (Singh et al., 2003).

  • Stability and Application of Pyrrolidine Nitroxide Radicals : Lampp et al. (2019) synthesized new pyrrolidine nitroxide radicals, which are relevant for understanding the stability and potential applications of similar structures in spin labeling and magnetic resonance imaging (Lampp et al., 2019).

  • Chain and Large-Ring Polymeric Complexes : Doyle et al. (1995) investigated ethylenebis(pyrrolidin-2-one) complexes, which are related to pyrrolidine derivatives, for their potential in forming polymeric structures with applications in materials science (Doyle et al., 1995).

  • Antibacterial Activity of Pyrrolidine Derivatives : Kim et al. (2006) explored the synthesis of carbapenems with pyrrolidine moieties, investigating their antibacterial activity, which is pertinent to the potential biomedical applications of similar compounds (Kim et al., 2006).

  • Synthesis and Corrosion Inhibition Applications : Bouklah et al. (2006) studied novel pyrrolidine derivatives as corrosion inhibitors for steel, indicating potential industrial applications of related compounds (Bouklah et al., 2006).

Safety And Hazards

1-Ethyl-2-(nitromethylidene)pyrrolidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid that causes serious eye damage and may damage the unborn child .

properties

IUPAC Name

1-ethyl-2-(nitromethylidene)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-2-8-5-3-4-7(8)6-9(10)11/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXAUUYIGJZVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-(nitromethylidene)pyrrolidine

CAS RN

26171-04-0
Record name 1-Ethyl-2-(nitromethylene)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26171-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-ethyl-2-(nitromethylene)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.161
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Li, Y Wei, W Feng, M Lu, H Ke, Y Li, A Shao, Q Dai… - LWT, 2023 - Elsevier
Moist-heat action and microbial action are essential to the formation of Pu-erh tea’s quality. To explore the impact of piling fermentation (PF) environment on Pu-erh tea quality, samples …
Number of citations: 0 www.sciencedirect.com

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